molecular formula C8H8Br2O B1526878 (3,5-Dibromo-4-methylphenyl)methanol CAS No. 868860-22-4

(3,5-Dibromo-4-methylphenyl)methanol

Cat. No.: B1526878
CAS No.: 868860-22-4
M. Wt: 279.96 g/mol
InChI Key: YBJGYASYCYJUDJ-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-methylphenyl)methanol: is an organic compound characterized by a benzene ring substituted with two bromine atoms, a methyl group, and a methanol group

Synthetic Routes and Reaction Conditions:

  • Bromination of 4-Methylphenol: The compound can be synthesized by the bromination of 4-methylphenol using bromine in the presence of a catalyst such as ferric bromide (FeBr3).

  • Reduction of 3,5-Dibromo-4-methylbenzaldehyde: Another method involves the reduction of 3,5-dibromo-4-methylbenzaldehyde using reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

(3,5-Dibromo-4-methylphenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 3,5-dibromo-4-methylbenzaldehyde using oxidizing agents like chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can convert the compound to 3,5-dibromo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The bromine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH), to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), acidic conditions.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Sodium hydroxide (NaOH), aqueous conditions.

Major Products Formed:

  • 3,5-Dibromo-4-methylbenzaldehyde (from oxidation).

  • 3,5-Dibromo-4-methylbenzyl alcohol (from reduction).

  • Various substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

(3,5-Dibromo-4-methylphenyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(3,5-Dibromo-4-methylphenyl)methanol: can be compared with other similar compounds such as (3,5-Dibromophenyl)methanol and (3,5-Dibromo-4-methoxyphenyl)methanol . These compounds differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the methoxy group in (3,5-Dibromo-4-methoxyphenyl)methanol , for instance, can influence its solubility and binding affinity in biological systems.

Comparison with Similar Compounds

  • (3,5-Dibromophenyl)methanol

  • (3,5-Dibromo-4-methoxyphenyl)methanol

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Properties

IUPAC Name

(3,5-dibromo-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGYASYCYJUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl 3,5-dibromo-4-methylbenzoate (15 g, 48.706 mmol), NaBH4 (5.53 g, 146.18 mmol) and absolute ethanol (175 mL) was heated to reflux for 4 h. The mixture was cooled, followed by acidification with 2N HCl. The solids were filtered through celite and rinsed with EtOAc. The filtrate was poured onto water and extracted. The organic layer was washed with brine and dried (Na2SO4). Chromatography (Hexanes/EtOAc) afforded (3,5-dibromo-4-methyl-phenyl)-methanol (9.94 g) as a white solid. 1H NMR (400 MHz, d6-DMSO) δ: 2.48 (s, 3H), 4.45 (d, 2H), 5.38 (t, 1H), 7.57 (s, 2H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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